

Roselipin 2A: A Selective DGAT2 Inhibitor for Therapeutic Development

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Compound of Interest

Compound Name: *Roselipin 2A*

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

Roselipin 2A, a natural product isolated from the marine fungus *Gliocladium roseum* KF-1040, has emerged as a noteworthy inhibitor of Diacylglycerol O-Acyltransferase (DGAT). This technical guide provides a comprehensive overview of **Roselipin 2A**, with a particular focus on its role as a selective inhibitor of DGAT2. The document details its discovery, chemical properties, and mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Diacylglycerol O-acyltransferase (DGAT) is a crucial enzyme in the final step of triglyceride synthesis, making it a significant therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Two main isoforms of DGAT, DGAT1 and DGAT2, have been identified, and developing isoform-selective inhibitors is a key strategy to minimize off-target effects. **Roselipin 2A**, a complex glycolipid, has been identified as a selective inhibitor of DGAT2, offering a promising avenue for the development of novel therapeutics.

Discovery and Chemical Properties of Roselipin 2A

Roselipin 2A is a member of the roselipin family of compounds, which were first isolated from the fermentation broth of the marine-derived fungus *Gliocladium roseum* KF-1040.[1][2] The roselipin family, including Roselipins 1A, 1B, 2A, and 2B, are characterized as glycolipids possessing a highly methylated fatty acid backbone modified with mannose and arabinitol moieties.[3]

Chemical Structure: The core structure of the roselipins is a 2,4,6,8,10,12,14,16,18-nonamethyl-5,9,13-trihydroxy-2E,6E,10E-icosenoic acid. This fatty acid is modified with a D-mannose and a D-arabinitol. **Roselipin 2A** is specifically the 6"-O-acetyl derivative of Roselipin 1A.[2]

Table 1: Physicochemical Properties of **Roselipin 2A**

Property	Value
Molecular Formula	C42H74O15
Molecular Weight	819.03 g/mol
Appearance	White powder
Solubility	Soluble in Methanol, Chloroform, Acetonitrile, Acetone, Ethanol, Ethyl Acetate. Insoluble in Water, Hexane.
Source	<i>Gliocladium roseum</i> KF-1040

Role as a DGAT Inhibitor

Roselipin 2A has been demonstrated to be a potent inhibitor of DGAT activity. Initial studies using rat liver microsomes showed that the roselipin family inhibits DGAT with IC50 values in the micromolar range.[1]

Isoform Selectivity: A Key Advantage

A pivotal study revealed that roselipins, including **Roselipin 2A**, selectively inhibit the DGAT2 isoform over DGAT1.[4] This selectivity is a significant advantage in drug development, as DGAT1 and DGAT2 have distinct physiological roles. Inhibition of DGAT1 is often associated

with gastrointestinal side effects, making DGAT2 a more attractive therapeutic target for metabolic diseases.[5]

Table 2: DGAT Inhibition Data for Roselipins

Compound	Enzyme Assay IC50 (μM) (Rat Liver Microsomes)	Cell-Based Assay IC50 (μM)	DGAT Isoform Selectivity
Roselipin 2A	22[6]	24[6]	Selective for DGAT2[4]
Roselipin 1A	17[6]	39[6]	Selective for DGAT2[4]
Roselipin 1B	15[6]	32[6]	Selective for DGAT2[4]
Roselipin 2B	18[6]	18[6]	Selective for DGAT2[4]

Note: Specific IC50 values for **Roselipin 2A** against purified DGAT1 and DGAT2 are not yet publicly available and represent a key area for future research.

Mechanism of Action

The precise kinetic mechanism of DGAT2 inhibition by **Roselipin 2A** has not been fully elucidated. However, structure-activity relationship studies have shown that the arabinityl fatty acid core of the roselipin molecule is essential for its inhibitory activity.[1] Removal of the mannose group (demannosyl roselipins) retains DGAT inhibitory activity, while removal of the arabinitol moiety leads to a loss of activity.[1] This suggests that the arabinityl fatty acid portion of the molecule is critical for binding to and inhibiting the DGAT2 enzyme.

The proposed mechanism involves **Roselipin 2A** binding to the DGAT2 enzyme, thereby preventing the binding of its substrates, diacylglycerol (DAG) and fatty acyl-CoA, and consequently blocking the synthesis of triglycerides.

Experimental Protocols

Isolation and Purification of Roselipin 2A from *Gliocladium roseum* KF-1040

The following is a general protocol for the isolation and purification of roselipins, which can be adapted for the specific isolation of **Roselipin 2A**.

- **Fermentation:** *Gliocladium roseum* KF-1040 is cultured in a suitable medium, with the highest production of roselipins observed in media containing natural seawater.^[1]
- **Solvent Extraction:** The fermentation broth is subjected to solvent extraction to isolate the crude mixture of roselipins.
- **ODS Column Chromatography:** The crude extract is then purified using Octadecyl-silylated (ODS) silica gel column chromatography.
- **Preparative HPLC:** Final purification of **Roselipin 2A** is achieved through preparative High-Performance Liquid Chromatography (HPLC).^[1]

DGAT Inhibition Assay (Radiometric Method)

This protocol is based on the widely used radiometric assay for measuring DGAT activity in rat liver microsomes.

- **Preparation of Rat Liver Microsomes:**
 - Homogenize fresh or frozen rat liver tissue in an ice-cold buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA).
 - Centrifuge the homogenate at low speed to remove debris.
 - Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
 - Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
- **Enzyme Reaction:**

- In a reaction tube, combine the microsomal preparation, a buffer solution (e.g., 100 mM Tris-HCl, pH 7.5), a source of diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol), and the test compound (**Roselipin 2A**) at various concentrations.
- Initiate the reaction by adding a radiolabeled fatty acyl-CoA substrate (e.g., [14C]oleoyl-CoA).
- Incubate the reaction mixture at 37°C for a defined period.
- Lipid Extraction and Analysis:
 - Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol, 2:1 v/v).
 - Extract the lipids and separate them using thin-layer chromatography (TLC).
 - Visualize the triglyceride spot and quantify the incorporated radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the DGAT activity as the amount of radiolabeled fatty acyl-CoA incorporated into triglycerides per unit of time and protein.
 - Determine the IC₅₀ value of **Roselipin 2A** by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Triglyceride Synthesis Assay

This assay measures the effect of **Roselipin 2A** on triglyceride accumulation in a cellular context, for example, using HepG2 cells.

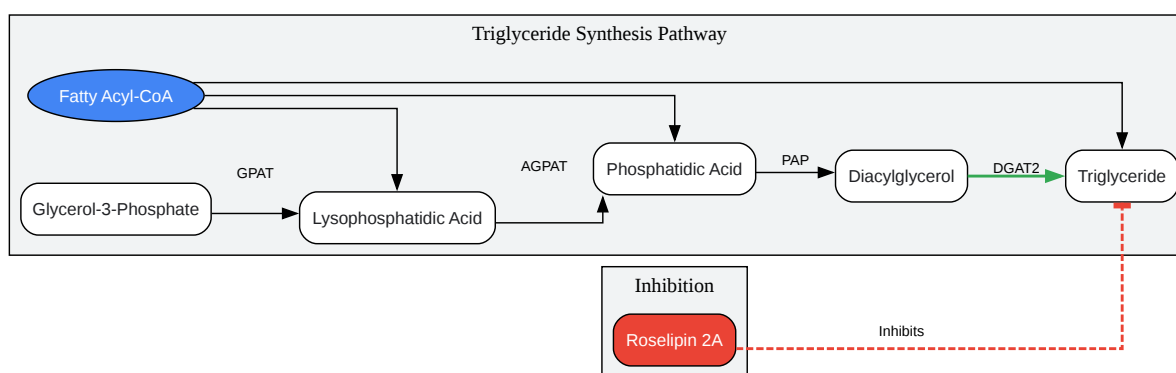
- Cell Culture: Culture HepG2 cells in a suitable medium until they reach the desired confluency.
- Treatment: Treat the cells with varying concentrations of **Roselipin 2A** for a specified period. A vehicle control (e.g., DMSO) should be included. To induce triglyceride accumulation, cells can be incubated with a source of fatty acids, such as oleic acid complexed to bovine serum albumin.

- Cell Lysis and Triglyceride Quantification:
 - Lyse the cells to release their contents.
 - Quantify the total triglyceride content in the cell lysates using a commercially available triglyceride quantification kit.
- Data Analysis:
 - Normalize the triglyceride levels to the total protein content of the cell lysates.
 - Determine the effect of **Roselipin 2A** on cellular triglyceride levels and calculate the IC50 value if applicable.

Visualizations

Signaling Pathway of DGAT2 Inhibition

The following diagram illustrates the central role of DGAT2 in triglyceride synthesis and the inhibitory effect of **Roselipin 2A**.

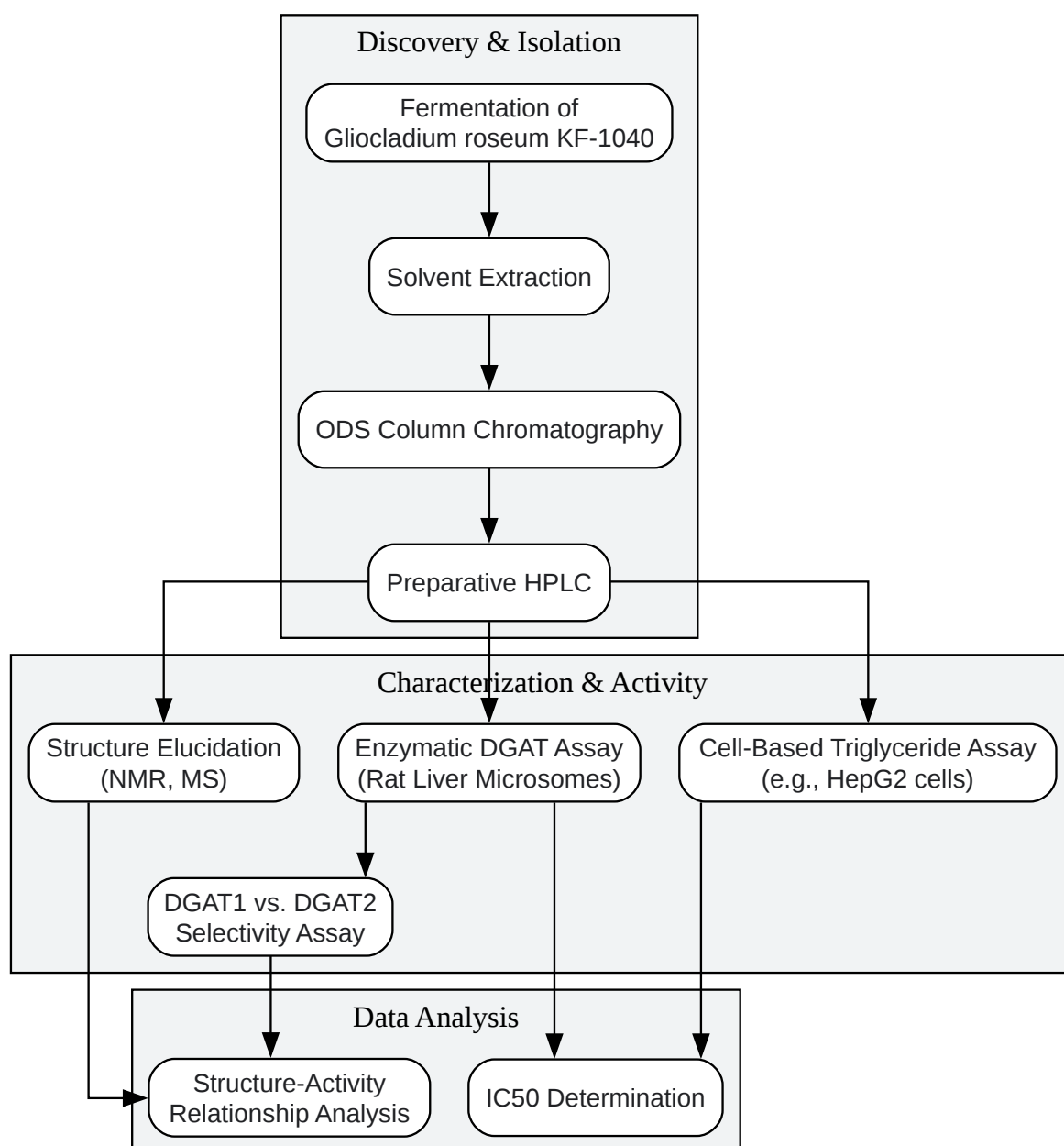


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Caption: DGAT2 catalyzes the final step of triglyceride synthesis.

Experimental Workflow for Roselipin 2A Evaluation

This diagram outlines the key steps involved in the discovery and characterization of **Roselipin 2A** as a DGAT2 inhibitor.



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Caption: Workflow for **Roselipin 2A** discovery and evaluation.

Conclusion and Future Directions

Roselipin 2A stands out as a promising natural product with selective inhibitory activity against DGAT2. Its unique chemical structure and potent biological activity make it an excellent candidate for further investigation in the development of novel therapies for metabolic diseases.

Future research should focus on:

- Determining the precise kinetic mechanism of DGAT2 inhibition by **Roselipin 2A**.
- Elucidating the specific binding site of **Roselipin 2A** on the DGAT2 enzyme through structural biology studies.
- Conducting in vivo studies to evaluate the efficacy and safety of **Roselipin 2A** in animal models of metabolic disease.
- Optimizing the structure of **Roselipin 2A** through medicinal chemistry to enhance its potency, selectivity, and pharmacokinetic properties.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand the potential of **Roselipin 2A** as a selective DGAT2 inhibitor and to guide future research in this exciting area.

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